molecular formula C6H3ClF3NS B15249296 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol

Katalognummer: B15249296
Molekulargewicht: 213.61 g/mol
InChI-Schlüssel: DUYRUTZIIQKXDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine with a thiolating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the thiolation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the chlorine atom can result in various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group and the thiol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is unique due to the presence of both the trifluoromethyl group and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these functional groups are required .

Eigenschaften

Molekularformel

C6H3ClF3NS

Molekulargewicht

213.61 g/mol

IUPAC-Name

5-chloro-6-(trifluoromethyl)pyridine-3-thiol

InChI

InChI=1S/C6H3ClF3NS/c7-4-1-3(12)2-11-5(4)6(8,9)10/h1-2,12H

InChI-Schlüssel

DUYRUTZIIQKXDY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.